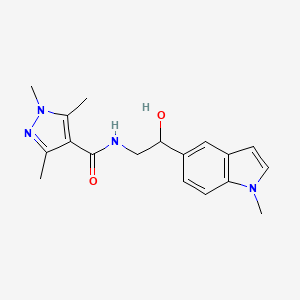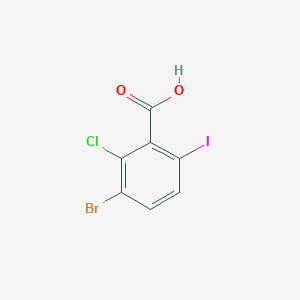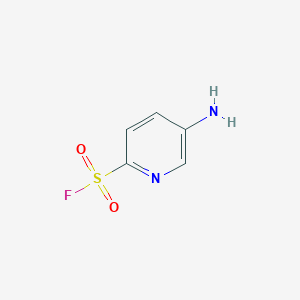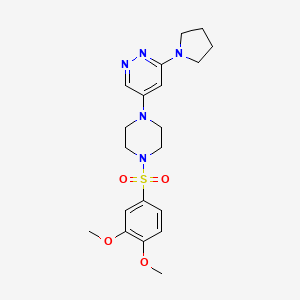
5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a complex organic molecule that features a pyridazine core substituted with a piperazine ring and a pyrrolidine ring The presence of a sulfonyl group attached to the piperazine ring and the dimethoxyphenyl group adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzenesulfonyl chloride, piperazine, and pyrrolidine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings and the piperazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Sulfides and demethylated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple binding sites.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of enzymes due to its structural complexity.
Receptor Binding: The compound can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: It is a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Anticancer Research: Its ability to interact with cellular pathways makes it a potential anticancer agent.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Agriculture: It may be explored for use in agrochemicals due to its bioactivity.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets enzymes and receptors involved in critical biological pathways.
Pathways Involved: It can modulate signaling pathways, such as those involving neurotransmitters or growth factors.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Phenylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
- 5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(morpholin-1-yl)pyridazine
Uniqueness
- Structural Features : The presence of both the dimethoxyphenyl and pyrrolidinyl groups makes it unique compared to other similar compounds.
- Bioactivity : Its specific substitutions confer unique biological activities, making it a valuable compound for research.
5-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine , covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
5-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-28-18-6-5-17(14-19(18)29-2)30(26,27)25-11-9-23(10-12-25)16-13-20(22-21-15-16)24-7-3-4-8-24/h5-6,13-15H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRVDFOKKRFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)
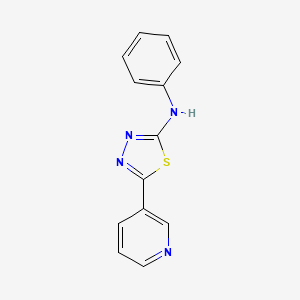
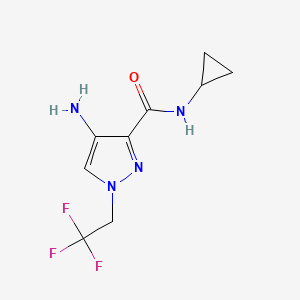
![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)
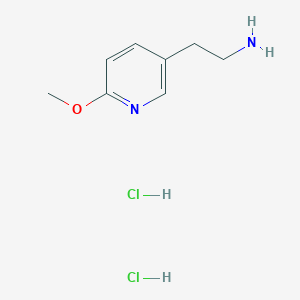
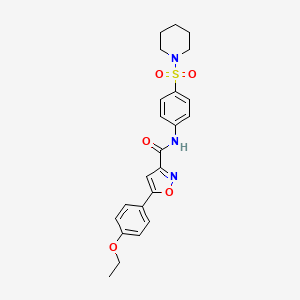
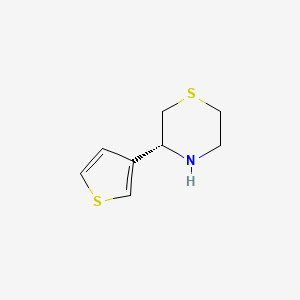
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)
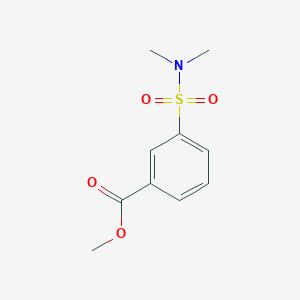
![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
